4-(2-Chloro-6-nitrophenyl)butan-2-ol
Overview
Description
4-(2-Chloro-6-nitrophenyl)butan-2-ol is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a butanol chain. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenyl)butan-2-ol typically involves the reaction of 2-chloro-6-nitrobenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to obtain the final product . The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-nitrophenyl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 4-(2-Chloro-6-nitrophenyl)butan-2-one.
Reduction: Formation of 4-(2-Chloro-6-aminophenyl)butan-2-ol.
Substitution: Formation of 4-(2-Amino-6-nitrophenyl)butan-2-ol or 4-(2-Mercapto-6-nitrophenyl)butan-2-ol.
Scientific Research Applications
4-(2-Chloro-6-nitrophenyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-nitrophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-6-nitrophenyl)butan-2-one
- 4-(2-Chloro-6-aminophenyl)butan-2-ol
- 4-(2-Mercapto-6-nitrophenyl)butan-2-ol
Uniqueness
4-(2-Chloro-6-nitrophenyl)butan-2-ol is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
4-(2-chloro-6-nitrophenyl)butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4,7,13H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNKXAHRMNALEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC=C1Cl)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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